Head-to-Head Anti-Carcinogenic Efficacy: Potassium Glucarate vs. Calcium Glucarate in Murine Cancer Models
In a direct comparative study by Bespalov et al. (2012), potassium glucarate, calcium glucarate, and potassium glucuronate were administered orally at 2 g/kg diet for 11 months in murine models of cervical (DMBA-induced) and esophageal (MBNA-induced) carcinogenesis [1]. Potassium glucarate reduced cervical cancer incidence by 32.1% versus control, compared to only 20.4% for calcium glucarate (both p<0.05). In the esophageal model, calcium glucarate reduced only median tumor number (by 44.3%), while potassium glucarate reduced both tumor incidence (by 35.1%) and tumor number (by 32%). The authors concluded that potassium salts of glucaric and glucuronic acids inhibit cervical and esophageal carcinogenesis more effectively than calcium glucarate [1].
| Evidence Dimension | Reduction in cervical cancer incidence (vs. control) |
|---|---|
| Target Compound Data | 32.1% reduction (p<0.05) |
| Comparator Or Baseline | Calcium glucarate: 20.4% reduction (p<0.05) |
| Quantified Difference | Potassium glucarate = 11.7 percentage-point greater reduction (57% relative improvement over calcium glucarate) |
| Conditions | DMBA-induced cervical carcinogenesis in mice; 2 g/kg oral dietary administration for 11 months |
Why This Matters
For oncology and chemoprevention researchers, this 57% relative improvement in cervical cancer incidence reduction makes potassium glucarate the evidence-backed choice over calcium glucarate, directly impacting study outcomes and reproducibility.
- [1] Bespalov VG, et al. Anticarcinogenic effect of potassium salts of glucaric and glucuronic acid in induced models of cervical and esophageal tumors. Vopr Onkol. 2012. PMID: 23607211. View Source
